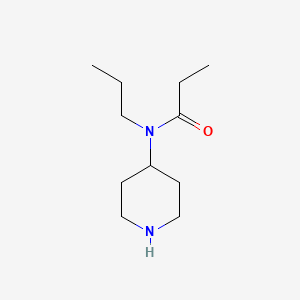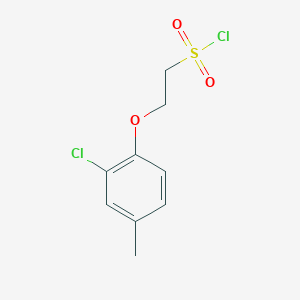
2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10Cl2O3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Chloro-4-methylphenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:
[ \text{C}_9\text{H}_9\text{ClO}_2 + \text{ClSO}_2\text{OH} \rightarrow \text{C}_9\text{H}_9\text{Cl}_2\text{O}_3\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups may influence the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Electrophilic Aromatic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the modification of biomolecules for research purposes.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethanesulfonyl chloride: Similar in structure but lacks the aromatic ring.
Chloromethanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Ethenesulfonyl fluoride: Contains a sulfonyl fluoride group instead of a chloride.
Uniqueness
2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of both an aromatic ring and a sulfonyl chloride group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H10Cl2O3S |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
2-(2-chloro-4-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c1-7-2-3-9(8(10)6-7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |
Clave InChI |
VOADNLHIIDVQAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCCS(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


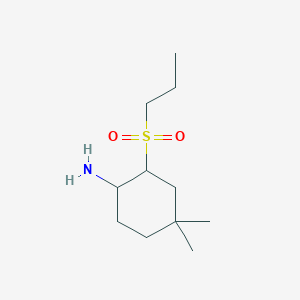
![8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
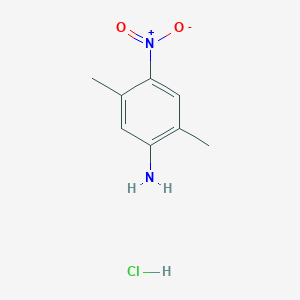

![n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13626826.png)
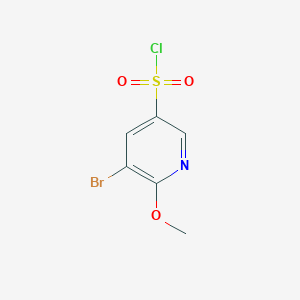

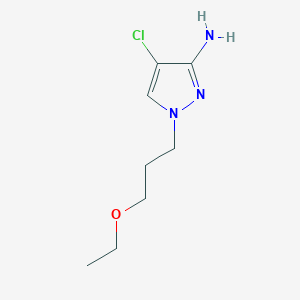
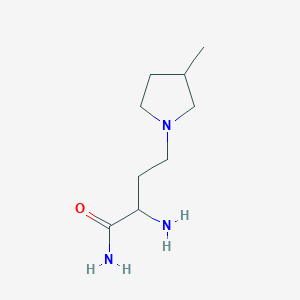
![4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B13626860.png)

